molecular formula C25H34ClN3O B15194527 N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine CAS No. 7597-12-8

N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine

Cat. No.: B15194527
CAS No.: 7597-12-8
M. Wt: 428.0 g/mol
InChI Key: XDESOPZVFRSNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, substituted with a chloro and methoxy group The heptanediamine chain is diethylated, adding to the compound’s complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions. The final step involves the attachment of the diethylated heptanediamine chain, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, altering the compound’s properties.

Scientific Research Applications

N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound’s properties make it suitable for use in industrial processes, such as the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making the compound a potential candidate for anticancer therapies. The chloro and methoxy substituents, along with the diethylated heptanediamine chain, contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine can be compared with other acridine derivatives, such as:

    Acridine Orange: A well-known dye used in biological staining.

    Amsacrine: An anticancer agent that also intercalates into DNA.

    Proflavine: Another acridine derivative with antibacterial properties.

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

7597-12-8

Molecular Formula

C25H34ClN3O

Molecular Weight

428.0 g/mol

IUPAC Name

N-(6-chloro-2-methoxyacridin-9-yl)-N',N'-diethylheptane-1,7-diamine

InChI

InChI=1S/C25H34ClN3O/c1-4-29(5-2)16-10-8-6-7-9-15-27-25-21-13-11-19(26)17-24(21)28-23-14-12-20(30-3)18-22(23)25/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,27,28)

InChI Key

XDESOPZVFRSNRT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.